REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][C:13](O)=[O:14].[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:12][CH2:13][OH:14] |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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COC=1C=C2C(=CNC2=CC1)CC(=O)O
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
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80 mL
|
Type
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reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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to reflux for 6 hours
|
Duration
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6 h
|
Type
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FILTRATION
|
Details
|
The whole mixture is filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated under vacuum
|
Type
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EXTRACTION
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Details
|
extracted a number of times with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The product is obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvant
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C(=CNC2=CC1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |